

Structural Analysis of N,2,4,6-Tetramethylanilinium Triflate

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Compound Focus: Anilinium triflate

CAS No.: 591-40-2

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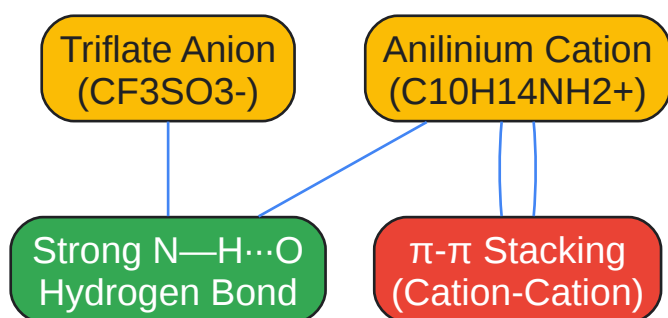
The most pertinent data comes from a 2024 single-crystal X-ray diffraction study of **N,2,4,6-tetramethylanilinium trifluoromethanesulfonate** [1]. The following table summarizes the key quantitative data on its hydrogen bonding and other intermolecular interactions.

Interaction Type	Description	Key Metric	Value
Classical Hydrogen Bonding	N—H...O bonds between ammonium group and triflate anions	N—H...O Geometry	Strong, forming 1D chains [1]
		Centroid-Centroid Distance	3.9129 (8) Å [1]
		Interplanar Spacing	3.5156 (5) Å [1]
π-π Stacking	Interaction between parallel-displaced benzene rings of cations	Ring Slippage	1.718 Å [1]
		Weak C—H...O/F Interactions	Much less pronounced than in related iminium salt structures

Interaction Type	Description	Key Metric	Value
Fluorine Involvement	Triflate CF ₃ group	Directional Interactions	Not involved in strong directional interactions [1]

The supramolecular structure is primarily built through **strong N—H···O hydrogen bonds**, which link the cations and anions into a one-dimensional chain. The packing is further stabilized by **π–π stacking interactions** between the aromatic rings of the cations, which form dimers with a parallel-displaced geometry [1].

The diagram below illustrates how these interactions assemble into a one-dimensional chain structure.



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Supramolecular assembly driven by N—H···O hydrogen bonds and π-π interactions.

Experimental Protocol: Synthesis & Crystallization

The following methodology from the research paper can be used to reproduce the compound and its crystals for analysis [1].

1. Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate (1)

- **Reaction Type:** Methylation of 2,4,6-trimethylaniline.
- **Methylating Agent:** Methyl trifluoromethanesulfonate (methyl triflate).
- **Procedure:** The 2,4,6-trimethylaniline starting material is reacted with methyl triflate. The specific stoichiometry, solvent, reaction temperature, and duration should be followed as described in the original journal article for optimal results [1].

2. Single-Crystal Growth and Analysis

- **Crystallization Method:** Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of the reaction solution or a purified solution of the product in a suitable solvent at room temperature.
- **Data Collection:** A single crystal is mounted on a diffractometer.
- **X-ray Source:** Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Temperature:** Data is collected at low temperature (e.g., 100 K) to improve data quality.
- **Structure Solution:** The structure is solved using direct methods and refined with full-matrix least-squares calculations on F^2 using standard crystallographic software [1].

Computational Analysis Protocol

While not explicitly detailed for this specific compound in the search results, the following general protocol, commonly used in conjunction with crystallographic studies, can provide deeper insight into the hydrogen bonding.

1. Geometry Optimization & Energy Calculation

- **Software:** Use computational chemistry software like Gaussian.
- **Methodology:** Employ Density Functional Theory (DFT).
- **Functional:** Use a hybrid functional like M06-2X, which is well-regarded for describing non-covalent interactions.
- **Basis Set:** A triple-zeta basis set such as def2-TZVPP is appropriate [2].

2. Interaction Energy Analysis

- **Objective:** Quantify the strength of the hydrogen bonds and π - π interactions.
- **Procedure:** Calculate the energy of the optimized dimeric structure (e.g., two cations linked by a triflate anion). Then, calculate the energy of the individual, isolated monomers. The interaction energy is the difference between the dimer energy and the sum of the monomer energies.
- **Correction:** Apply the Counterpoise Correction to account for Basis Set Superposition Error (BSSE) [2].

3. Electrostatic Potential (ESP) Mapping

- **Objective:** Visualize the molecular surface to identify regions of positive (hydrogen bond donors) and negative (hydrogen bond acceptors) electrostatic potential.

- **Procedure:** Generate an ESP map on the electron density isosurface of the optimized anilinium cation and triflate anion. This will clearly show the electropositive hydrogen atoms of the NH_2^+ group and the electronegative oxygen atoms of the SO_3^- group [2].

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References

1. (IUCr) Synthesis and crystal structures of N,2,4,6 ... [journals.iucr.org]
2. Pushing the limits of the hydrogen bond enhanced halogen ... [pmc.ncbi.nlm.nih.gov]

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